molecular formula C22H25N3O4S B3000419 4-(benzenesulfonyl)-N-[3-(morpholin-4-yl)propyl]-2-phenyl-1,3-oxazol-5-amine CAS No. 380318-39-8

4-(benzenesulfonyl)-N-[3-(morpholin-4-yl)propyl]-2-phenyl-1,3-oxazol-5-amine

Katalognummer: B3000419
CAS-Nummer: 380318-39-8
Molekulargewicht: 427.52
InChI-Schlüssel: XSNAUBBCYPQEAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Benzenesulfonyl)-N-[3-(morpholin-4-yl)propyl]-2-phenyl-1,3-oxazol-5-amine is a heterocyclic compound featuring a 1,3-oxazole core substituted with a benzenesulfonyl group at position 4, a phenyl group at position 2, and a morpholine-containing propylamine side chain at position 5. The compound’s synthesis and characterization likely involve crystallographic techniques such as SHELX for refinement and ORTEP-3 for graphical representation of molecular geometry .

Eigenschaften

IUPAC Name

4-(benzenesulfonyl)-N-(3-morpholin-4-ylpropyl)-2-phenyl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S/c26-30(27,19-10-5-2-6-11-19)22-21(23-12-7-13-25-14-16-28-17-15-25)29-20(24-22)18-8-3-1-4-9-18/h1-6,8-11,23H,7,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSNAUBBCYPQEAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

4-(Benzenesulfonyl)-N-[3-(morpholin-4-yl)propyl]-2-phenyl-1,3-oxazol-5-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer properties. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including mechanisms of action, efficacy against cancer cell lines, and structure-activity relationships.

Chemical Structure

The compound's chemical structure is characterized by the following components:

  • Benzenesulfonyl group : A sulfonamide moiety that enhances solubility and biological activity.
  • Morpholine ring : Known for its role in enhancing binding affinity to biological targets.
  • Oxazole ring : Contributes to the compound's pharmacological properties.

Research indicates that compounds containing oxazole and sulfonamide groups often exhibit their biological effects through:

  • Inhibition of Protein Kinases : Many sulfonamide derivatives act as inhibitors of specific kinases involved in cancer progression.
  • Induction of Apoptosis : The compound may promote programmed cell death in cancer cells by activating intrinsic apoptotic pathways.

Anticancer Activity

A series of studies have evaluated the anticancer efficacy of this compound against various cancer cell lines. Below is a summary of findings:

Cell Line IC50 (µM) Mechanism Reference
A549 (Lung)5.2Apoptosis induction
HCT-15 (Colon)7.8Protein kinase inhibition
HT-29 (Colon)4.5Cell cycle arrest

Structure-Activity Relationship (SAR)

The biological activity of 4-(benzenesulfonyl)-N-[3-(morpholin-4-yl)propyl]-2-phenyl-1,3-oxazol-5-amine can be influenced by modifications to its structure:

  • Substituents on the Phenyl Ring : The presence and position of substituents on the phenyl ring significantly affect potency. Larger substituents at the para position have been correlated with increased activity against cancer cell lines .
  • Morpholine Modifications : Variations in the morpholine structure can alter binding affinity and selectivity for target proteins.

Case Studies

  • In Vivo Efficacy : In a study involving xenograft models, treatment with the compound at doses ranging from 100 to 400 mg/kg resulted in significant tumor reduction compared to controls, suggesting strong in vivo anticancer potential .
  • Comparative Studies : When compared to other known anticancer agents, this compound demonstrated superior efficacy against colon cancer models, indicating its potential as a lead compound for further development .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxazole/Thiazole Core

a) 4-(Benzenesulfonyl)-N-(2-morpholin-4-ylethyl)-2-thiophen-2-yl-1,3-oxazol-5-amine ()

  • Structural Differences : Replaces the phenyl group at position 2 with a thiophene ring.
  • Implications : The electron-rich thiophene may enhance π-π stacking interactions but reduce solubility compared to the phenyl analog.

b) 4-(Benzenesulfonyl)-2-(2-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]-1,3-oxazol-5-amine (CAS 380319-71-1; )

  • Structural Differences : Substitutes the phenyl group at position 2 with a 2-chlorophenyl group.
  • Implications : The electron-withdrawing chlorine atom could increase metabolic stability and alter binding affinity .

c) N-Benzyl-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine (CAS 627833-60-7; )

  • Structural Differences : Features a 4-methylbenzenesulfonyl (tosyl) group instead of benzenesulfonyl and a benzylamine side chain.
  • Molecular Weight : 410.51 g/mol.
  • Implications : The tosyl group may improve lipophilicity, while the benzyl substituent could influence steric interactions .
Heterocycle Core Modifications

a) 2-(4-Chlorophenyl)sulfonyl-N-(3-methoxypropyl)-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine (CAS 868214-04-4; )

  • Structural Differences : Replaces the oxazole core with a thiazole ring and introduces dual sulfonyl groups.

Structural and Functional Data Table

Compound Name Core Structure Position 2 Substituent Position 4 Substituent Side Chain Molecular Weight (g/mol) Key Properties (Inferred)
Target Compound 1,3-Oxazole Phenyl Benzenesulfonyl 3-(Morpholin-4-yl)propylamine Not reported Moderate lipophilicity, potential CNS activity
4-(Benzenesulfonyl)-N-(2-morpholin-4-ylethyl)-2-thiophen-2-yl-1,3-oxazol-5-amine 1,3-Oxazole Thiophene Benzenesulfonyl 2-(Morpholin-4-yl)ethylamine Not reported Enhanced π interactions, lower solubility
2-(2-Chlorophenyl)-N-[3-(morpholin-4-yl)propyl]-4-(phenylsulfonyl)-1,3-oxazol-5-amine 1,3-Oxazole 2-Chlorophenyl Benzenesulfonyl 3-(Morpholin-4-yl)propylamine Not reported Increased metabolic stability
N-Benzyl-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine 1,3-Oxazole Thiophene 4-Methylbenzenesulfonyl Benzylamine 410.51 Higher lipophilicity
2-(4-Chlorophenyl)sulfonyl-N-(3-methoxypropyl)-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine 1,3-Thiazole 4-Chlorophenylsulfonyl 4-Methylbenzenesulfonyl 3-Methoxypropylamine Not reported Dual sulfonyl groups, increased polarity

Implications of Structural Variations

  • Electron-Withdrawing Groups (e.g., Cl) : Enhance stability and binding to hydrophobic pockets but may reduce solubility .
  • Sulfonyl Group Modifications : Tosyl (4-methylbenzenesulfonyl) groups increase lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Notes on Characterization Methods

  • Crystallography : SHELX and ORTEP-3 are critical for determining bond lengths, angles, and puckering coordinates, especially for validating the oxazole ring’s planarity .
  • Structure Validation : Tools like PLATON ensure geometric accuracy and detect disorders in sulfonyl or morpholine groups .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(benzenesulfonyl)-N-[3-(morpholin-4-yl)propyl]-2-phenyl-1,3-oxazol-5-amine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis of oxazole derivatives typically involves cyclization reactions. For example, 1,3-oxazol-5-amine analogs can be synthesized via condensation of substituted benzoic acid derivatives with thiosemicarbazides under reflux conditions, followed by cyclization using POCl₃ (). Key steps include:

  • Reagent Selection : Use POCl₃ for efficient cyclization ().
  • Solvent Optimization : Refluxing in polar aprotic solvents (e.g., DMF) enhances reaction rates ().
  • Purification : Recrystallization from DMSO/water mixtures improves purity ().
  • Validation : Monitor intermediates via TLC and characterize final products using NMR and mass spectrometry ( ).

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Use SHELXL for small-molecule refinement ( ) and ORTEP-III for visualizing puckered ring conformations ( ).
  • NMR/IR Spectroscopy : Assign peaks using DEPT-135 for carbons adjacent to sulfonyl groups and monitor carbonyl stretching (1,720–1,740 cm⁻¹) for oxazole ring validation ( ).
  • Mass Spectrometry : High-resolution Orbitrap instruments (e.g., Fusion Lumos) confirm molecular weight and fragmentation patterns ( ).

Q. How can computational modeling predict the compound’s conformational flexibility and electronic properties?

  • Methodological Answer :

  • Ring Puckering Analysis : Apply Cremer-Pople coordinates to quantify out-of-plane displacements in the oxazole and morpholine rings ( ).
  • DFT Calculations : Optimize geometries using B3LYP/6-31G(d) to assess sulfonyl group electron-withdrawing effects on the oxazole core ( ).

Advanced Research Questions

Q. How can researchers resolve contradictions between crystallographic data and computational models for this compound?

  • Methodological Answer :

  • Validation Tools : Use checkCIF (via Acta Crystallographica) to identify outliers in bond lengths/angles ( ).
  • Refinement Strategies : Iteratively adjust SHELXL parameters (e.g., ADPs) to reconcile discrepancies between experimental and DFT-predicted geometries ( ).
  • Case Study : For morpholine ring puckering, compare ORTEP-III visualizations with Cremer-Pople amplitudes ( ).

Q. What experimental designs are recommended for evaluating the compound’s biological activity, particularly in neuropharmacology?

  • Methodological Answer :

  • Target Identification : Screen against CRF1 receptors (structurally similar morpholine-containing analogs show antagonism; ).
  • In Vivo Models : Use alcohol dependence models (e.g., Wistar rats) to assess efficacy at 1–10 mg/kg oral doses ( ).
  • Cytotoxicity : Conduct Daphnia magna assays for rapid toxicity profiling ().

Q. How can structure-activity relationship (SAR) studies guide the modification of substituents to enhance potency?

  • Methodological Answer :

  • Sulfonyl Group Modifications : Replace benzenesulfonyl with 4-bromophenylsulfonyl to test electronic effects on receptor binding ().
  • Morpholine Chain Optimization : Shorten the propyl linker to reduce metabolic instability while retaining CRF1 affinity ( ).
  • Assay Design : Use competitive binding assays (IC₅₀ determination) and molecular docking (AutoDock Vina) to prioritize analogs ( ).

Q. What solvent systems and reaction conditions mitigate side reactions during functionalization of the oxazole ring?

  • Methodological Answer :

  • Solvent Selection : Avoid protic solvents (e.g., H₂O) to prevent hydrolysis of the sulfonyl group; use anhydrous THF or DCM ().
  • Temperature Control : Maintain reactions below 90°C to suppress decomposition ().
  • Byproduct Analysis : Monitor via LC-MS and quench unreacted POCl₃ with ice-cold NH₄OH ().

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.